molecular formula C14H14NNaO7 B570060 3-Indolyl B-D-glucuronide sodium salt CAS No. 119736-51-5

3-Indolyl B-D-glucuronide sodium salt

Cat. No.: B570060
CAS No.: 119736-51-5
M. Wt: 331.256
InChI Key: DBEHJKGNQBSGOE-CYRSAHDMSA-M
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Description

3-Indolyl B-D-glucuronide sodium salt is a sodium salt form of 3-Indolyl B-D-glucuronide . It is a chemical compound widely used in the biomedical industry for research purposes . It is utilized as a substrate in enzymatic assays to study glucuronidation reactions and drug metabolism .


Molecular Structure Analysis

The molecular formula of this compound is C14H14NNaO7 . The average mass is 331.253 Da .


Chemical Reactions Analysis

This compound is a chromogenic substrate for β-glucuronidase (GUS) gene detection . When it reacts with the GUS enzyme, it generates a blue color at the end of the reaction .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It is soluble in water at 10mg/ml . It is light sensitive and incompatible with oxidizing agents and heat .

Scientific Research Applications

  • Congenital Pseudohypoaldosteronism Research : A study on a newborn with poor drinking, vomiting, and weight loss found increased levels of urinary aldosterone-18-glucuronide. The study indicated the role of indomethacin, a compound related to indolyl compounds, in inhibiting prostaglandins with saluretic activity, suggesting its involvement in the pathogenesis of salt wasting in pseudohypoaldosteronism (Rampini et al., 1978).

  • Diagnostic Applications in Microbiology : A new medium using 5-bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt (a compound similar to 3-Indolyl B-D-glucuronide sodium salt) for Escherichia coli demonstrated increased isolation rates in urine samples. This study highlights the utility of indolyl compounds in diagnostic microbiology (Kodaka et al., 1995).

  • Analgesic and Anti-Inflammatory Activities : Research on bis(indolyl)methanes, related to indolyl compounds, showed significant analgesic and anti-inflammatory activity without ulcerogenic activity, suggesting potential therapeutic applications (Sujatha et al., 2009).

  • Kinetic Investigation in Capillary Chromatography : A study on Indol-3-ylcarbinol (I3C), an intermediate product of indolyl compound hydrolysis, developed a micellar electrokinetic capillary chromatography method for qualitative and quantitative determination of indolyl oligomers. This has implications for understanding the transformation kinetics of such compounds (Agerbirk et al., 1996).

  • Antileishmanial Agents : Indolylquinoline derivatives were found to be cytotoxic to Leishmania donovani promastigotes and amastigotes in vitro and effective in treating murine visceral leishmaniasis. This highlights the potential of indolyl derivatives as antileishmanial agents (Chakrabarti et al., 1999).

  • Rapid Bacterial Detection : A paper test strip based on β-glucuronidase activity using 5-bromo-4-chloro-3-indolyl-β-d-glucuronide sodium salt for detecting Escherichia coli in clinical settings demonstrates the potential of indolyl compounds in rapid, sensitive bacterial detection (Hossain et al., 2012).

  • Glucuronoyl Esterases Assays : Research on glucuronoyl esterases used methyl esters of chromogenic 4-nitrophenyl and 5-bromo-4-chloro-3-indolyl β-D-glucuronides for qualitative and quantitative assay. This work contributes to understanding enzyme activity relevant to plant cell wall degradation (Fraňová et al., 2016).

Mechanism of Action

Target of Action

The primary target of 3-Indolyl B-D-Glucuronide Sodium Salt is the enzyme β-glucuronidase . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota . It plays a crucial role in the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .

Mode of Action

This compound interacts with its target, β-glucuronidase, as a substrate . The compound is utilized in enzymatic assays to study glucuronidation reactions and drug metabolism . The interaction of the compound with β-glucuronidase results in the hydrolysis of the compound, leading to various physiological reactions .

Biochemical Pathways

The interaction of this compound with β-glucuronidase affects the glucuronidation pathway . This pathway is essential for the metabolism of various substances in the body. The compound serves as a catalyst in the identification and analysis of drugs metabolized via glucuronidation .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its bioavailability.

Result of Action

The action of this compound results in the production of a colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change is often used for the detection of the GUS gene in bacterial colonies and in histochemical applications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is light-sensitive , and its stability can be affected by exposure to light. Therefore, it is recommended to protect the compound from light and humidity . Furthermore, the compound’s solubility in water suggests that its action and efficacy may be influenced by the aqueous environment in which it is used .

Biochemical Analysis

Biochemical Properties

3-Indolyl B-D-glucuronide sodium salt is a chromogenic substrate for β-glucuronidase (GUS) gene detection . It is utilized in enzymatic assays to study glucuronidation reactions and drug metabolism. The compound interacts with the β-glucuronidase enzyme, which is synthesized by Escherichia coli .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for the β-glucuronidase enzyme. When the enzyme acts on this substrate, it generates a blue color at the end of the reaction . This color change can be used to detect and enumerate E. coli, providing a useful tool for monitoring microbiological quality in various settings .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion by the β-glucuronidase enzyme . The reaction initially yields a monomeric intermediate, which rapidly oxidizes to form a dimer . This process is crucial for the detection of E. coli in various assays .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role as a substrate for β-glucuronidase. The compound is stable and does not degrade over time, making it suitable for use in long-term studies .

Metabolic Pathways

This compound is involved in glucuronidation reactions, a major phase II metabolic pathway. The compound interacts with the β-glucuronidase enzyme, which plays a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds .

Properties

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO7.Na/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8;/h1-5,9-12,14-18H,(H,19,20);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEHJKGNQBSGOE-CYRSAHDMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14NNaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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